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molecular formula C10H14BFO3 B126397 4-Butoxy-3-fluorophenylboronic acid CAS No. 156487-13-7

4-Butoxy-3-fluorophenylboronic acid

Cat. No. B126397
M. Wt: 212.03 g/mol
InChI Key: JVHCUZXLXOUYHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08298632B2

Procedure details

The compound (T-8) (97.5 g) obtained in the above procedure was dissolved in dried THF (500 ml) and the solution was cooled to −70° C. n-BuLi (241 ml) was added dropwise under an atmosphere of nitrogen, and the stirring was continued at −70° C. for another 2 hours. Then, trimethyl borate (62.4 g) in a dried THF solution was added dropwise slowly at −70° C., and the mixture was warmed up to room temperature. The stirring was continued for another 16 hours. After the completion of the reaction, 2N—HCl (200 ml) was added to the reaction mixture. The mixture was extracted with toluene, and the organic layer was washed with water and brine, and then dried over anhydrous magnesium sulfate. The solution was concentrated under reduced pressure to leave pale brown solids. Recrystallization (heptane:toluene=4:1 by volume) gave the compound (T-9) as colorless powders (54.8 g) in 66% yield.
Quantity
97.5 g
Type
reactant
Reaction Step One
Quantity
241 mL
Type
reactant
Reaction Step Two
Quantity
62.4 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
200 mL
Type
reactant
Reaction Step Four
Name
Quantity
500 mL
Type
solvent
Reaction Step Five
Yield
66%

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][C:5]([O:8][CH2:9][CH2:10][CH2:11][CH3:12])=[C:4]([F:13])[CH:3]=1.[Li]CCCC.[B:19](OC)([O:22]C)[O:20]C.Cl>C1COCC1>[CH2:9]([O:8][C:5]1[CH:6]=[CH:7][C:2]([B:19]([OH:22])[OH:20])=[CH:3][C:4]=1[F:13])[CH2:10][CH2:11][CH3:12]

Inputs

Step One
Name
Quantity
97.5 g
Type
reactant
Smiles
BrC1=CC(=C(C=C1)OCCCC)F
Step Two
Name
Quantity
241 mL
Type
reactant
Smiles
[Li]CCCC
Step Three
Name
Quantity
62.4 g
Type
reactant
Smiles
B(OC)(OC)OC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
200 mL
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
500 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise under an atmosphere of nitrogen
WAIT
Type
WAIT
Details
The stirring was continued for another 16 hours
Duration
16 h
ADDITION
Type
ADDITION
Details
was added to the reaction mixture
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with toluene
WASH
Type
WASH
Details
the organic layer was washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
The solution was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to leave pale brown solids
CUSTOM
Type
CUSTOM
Details
Recrystallization (heptane:toluene=4:1 by volume)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(CCC)OC1=C(C=C(C=C1)B(O)O)F
Measurements
Type Value Analysis
AMOUNT: MASS 54.8 g
YIELD: PERCENTYIELD 66%
YIELD: CALCULATEDPERCENTYIELD 65.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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